
Tetraamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetraamine, also known as hexamethylenetetramine, is a heterocyclic organic compound with the formula (CH₂)₆N₄. It is a white crystalline compound that is highly soluble in water and polar organic solvents. This compound has a cage-like structure similar to adamantane and is used in the synthesis of various organic compounds, including plastics, pharmaceuticals, and rubber additives .
Métodos De Preparación
Tetraamine is prepared industrially by combining formaldehyde and ammonia. The reaction can be conducted in both gas phase and solution. The general reaction is as follows:
6CH2O+4NH3→(CH2)6N4+6H2O
This reaction produces this compound and water as byproducts .
Análisis De Reacciones Químicas
Tetraamine is a versatile reagent in organic synthesis. It undergoes several types of reactions, including:
Formylation: In the Duff reaction, this compound acts as the formyl carbon source to convert arenes into aromatic aldehydes.
Aldehyde Formation: In the Sommelet reaction, this compound converts benzyl halides to aldehydes.
Amine Synthesis: In the Delepine reaction, this compound provides primary amino groups to synthesize amines from alkyl halides
Aplicaciones Científicas De Investigación
Tetraamine has numerous applications in scientific research:
Carbon Capture: this compound-functionalized frameworks are used for efficient carbon dioxide capture from flue emissions of natural gas-fired power plants.
Microporous Cavities: this compound is used in metal-organic frameworks to create amine-appended solid adsorbents for CO₂ capture.
Copper Chelation: This compound is used as a copper chelating agent in the treatment of Wilson’s disease, where it promotes urinary copper excretion.
Mecanismo De Acción
The mechanism of action of tetraamine varies depending on its application:
Copper Chelation: In the treatment of Wilson’s disease, this compound acts as a selective copper (II) chelator, promoting the excretion of excess copper from the body.
Carbon Capture: In carbon capture applications, this compound-functionalized frameworks retain cooperativity, leading to efficient CO₂ adsorption and desorption cycles.
Comparación Con Compuestos Similares
Tetraamine can be compared with other similar compounds such as:
Triethylenetetramine: Another copper chelating agent used in the treatment of Wilson’s disease.
Pentaamines: Compounds like tetraethylenepentaamine are used in various industrial applications, including as antifouling agents and corrosion inhibitors.
This compound’s unique cage-like structure and versatile reactivity make it a valuable compound in various scientific and industrial applications. Its ability to form stable complexes and undergo multiple types of reactions highlights its importance in organic synthesis and beyond.
Propiedades
Fórmula molecular |
C81H68N4O8 |
|---|---|
Peso molecular |
1225.4 g/mol |
Nombre IUPAC |
2-N,2-N',7-N,7-N'-tetrakis(2-methoxyphenyl)-2-N,2-N',7-N,7-N'-tetrakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine |
InChI |
InChI=1S/C81H68N4O8/c1-86-61-37-25-53(26-38-61)82(73-17-9-13-21-77(73)90-5)57-33-45-65-66-46-34-58(83(54-27-39-62(87-2)40-28-54)74-18-10-14-22-78(74)91-6)50-70(66)81(69(65)49-57)71-51-59(84(55-29-41-63(88-3)42-30-55)75-19-11-15-23-79(75)92-7)35-47-67(71)68-48-36-60(52-72(68)81)85(56-31-43-64(89-4)44-32-56)76-20-12-16-24-80(76)93-8/h9-52H,1-8H3 |
Clave InChI |
KSSJBGNOJJETTC-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=C(C=C7)OC)C8=CC=CC=C8OC)C9=C5C=C(C=C9)N(C1=CC=C(C=C1)OC)C1=CC=CC=C1OC)C=C(C=C4)N(C1=CC=C(C=C1)OC)C1=CC=CC=C1OC)C1=CC=CC=C1OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


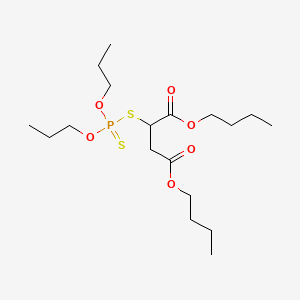
![5-Fluoro-2-[4-[(methylamino)methyl]phenyl]-2H-indazole-7-carboxamide hydrochloride](/img/structure/B13775567.png)

![Acetamide, N-[3-(dimethylamino)-4-methoxyphenyl]-](/img/structure/B13775584.png)
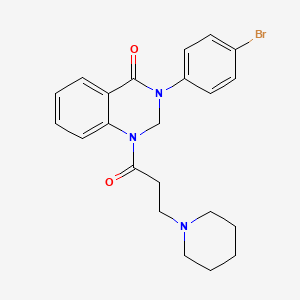

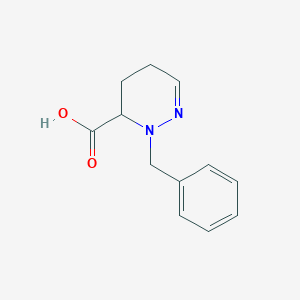
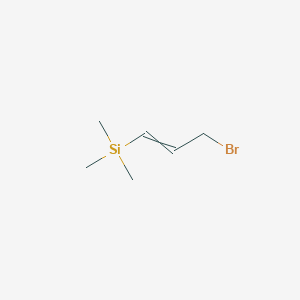
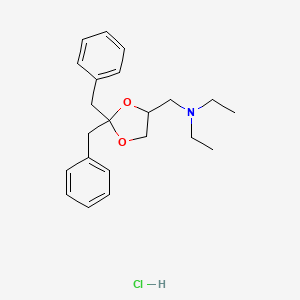

![Octadecanamide, N-(2-aminoethyl)-N-[2-[(1-oxooctadecyl)amino]ethyl]-](/img/structure/B13775621.png)
![[2,6-Dimethyl-4-(methylcarbamoyloxy)phenyl]carbamic acid](/img/structure/B13775626.png)
![(2E)-2-[(4E)-4-hydroxyimino-2-methylcyclohexa-2,5-dien-1-ylidene]-2-phenylacetonitrile](/img/structure/B13775632.png)
![calcium;6-hydroxy-5-[(1-sulfonatonaphthalen-2-yl)diazenyl]naphthalene-2-sulfonate](/img/structure/B13775640.png)
